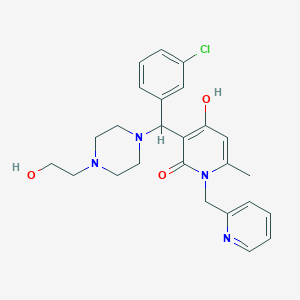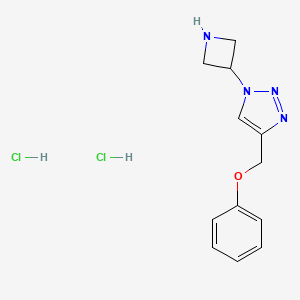
1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a triazole derivative and has been synthesized using various methods.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
- Research has demonstrated the effectiveness of azetidinone and triazole derivatives in combating microbial infections. For instance, compounds synthesized from azetidinone and triazole scaffolds have been tested for their antibacterial and antifungal activities, showing significant potential against selected microbes (Kohli, Srivastava, & Srivastava, 2008). Similarly, novel triazole derivatives have been synthesized with anti-nociceptive and anti-inflammatory properties, suggesting a broad spectrum of biological activities (Rajasekaran & Rajagopal, 2009).
Anti-tubercular Activity
- Azetidinone analogues incorporating 1,2,4-triazole have been designed, synthesized, and evaluated for their anti-tubercular activity. This research indicates that certain analogues exhibit promising activity against Mycobacterium tuberculosis, offering potential pathways for the development of new anti-tubercular agents (Thomas, George, & Harindran, 2014).
Insecticidal Activity
- The green synthesis of azetidine and triazole derivatives has been explored for potential insecticidal applications. These synthesized compounds have shown promising results against Periplaneta americana, highlighting their potential as insecticidal agents (Jain, Sharma, & Kumar, 2013).
Anticancer and Antitumor Activities
- There's ongoing research into the synthesis of triazole derivatives with potential anticancer and antitumor activities. For instance, the synthesis of novel 1,4,5-triphenyl-1H-imidazol-[1,2,3]-triazole derivatives has been investigated for their antimicrobial activity, which may have implications for cancer treatment research (Kumar et al., 2017).
Propriétés
IUPAC Name |
1-(azetidin-3-yl)-4-(phenoxymethyl)triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c1-2-4-12(5-3-1)17-9-10-8-16(15-14-10)11-6-13-7-11;;/h1-5,8,11,13H,6-7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBKLEGKUTWPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)COC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

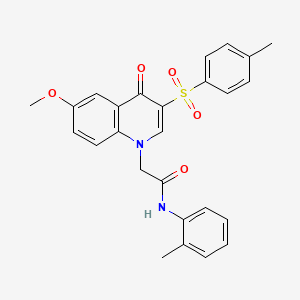
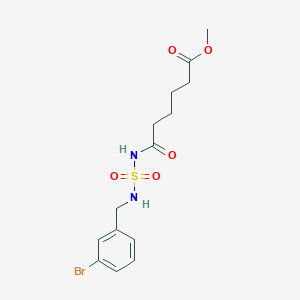
![Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester](/img/structure/B2809753.png)
![3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride](/img/structure/B2809754.png)
![4-[1-(4-Fluoro-phenyl)-5-oxo-2-thioxo-imidazolidin-4-ylidenemethyl]-benzoic acid](/img/structure/B2809759.png)
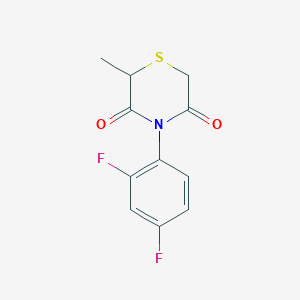
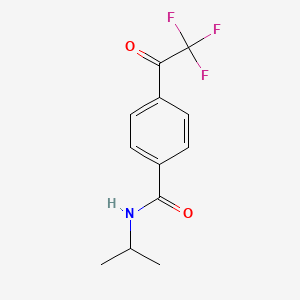
![[(2,3-Difluorophenyl)methyl][(1,5-dimethylpyrazol-4-yl)methyl]amine](/img/structure/B2809764.png)
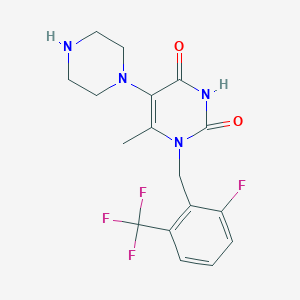
![3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2809767.png)
![(E)-4-(Dimethylamino)-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]but-2-enamide](/img/structure/B2809769.png)
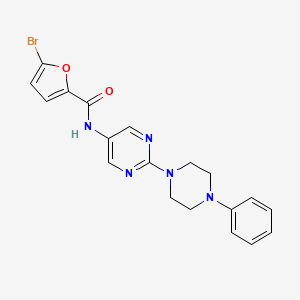
![5-methyl-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2809771.png)
